molecular formula C4H6Br2 B6250080 (1E)-1,3-dibromo-2-methylprop-1-ene CAS No. 28357-78-0

(1E)-1,3-dibromo-2-methylprop-1-ene

Cat. No.: B6250080
CAS No.: 28357-78-0
M. Wt: 213.9
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Description

(1E)-1,3-Dibromo-2-methylprop-1-ene is a stereodefined (E)-configured dibromoalkene that serves as a versatile and valuable synthetic intermediate in organic chemistry research . Its structure, featuring two bromine atoms on a methylpropene backbone, makes it a useful electrophile and a precursor for further functionalization. This compound is primarily utilized in research as a key building block for the construction of more complex molecular architectures. Its reactivity allows for participation in various metal-catalyzed cross-coupling reactions, such as those facilitated by palladium, enabling the formation of new carbon-carbon bonds . Furthermore, the compound can undergo radical-mediated transformations, including allylic bromination, to access polyhalogenated structures that are otherwise challenging to synthesize . As a high-value reagent, it is intended for use in controlled laboratory settings by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

28357-78-0

Molecular Formula

C4H6Br2

Molecular Weight

213.9

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Bromine (Br₂) acts as both an electrophile and a brominating agent in a free radical-mediated process. The reaction typically proceeds in non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at temperatures between 0°C and 25°C to minimize side reactions. The trans-addition of bromine atoms across the double bond yields the (E)-isomer due to steric hindrance from the methyl group, which favors the anti-periplanar configuration.

Key Parameters:

  • Molar Ratio : A 1:2 stoichiometry of 2-methylpropene to bromine ensures complete di-bromination.

  • Solvent Choice : CCl₄ enhances bromine solubility and stabilizes reactive intermediates.

  • Reaction Time : 4–6 hours under continuous stirring to achieve >85% conversion.

Purification and Isolation

Crude product isolation involves quenching excess bromine with aqueous sodium thiosulfate (Na₂S₂O₃), followed by sequential washing with water and brine. Distillation under reduced pressure (20–30 mmHg) at 80–90°C yields the pure (E)-isomer, confirmed via gas chromatography (GC) and nuclear magnetic resonance (NMR).

Catalytic Bromination Using Acid Chlorides

A patent-derived methodology employs acid chlorides as catalysts to enhance bromine utilization and regioselectivity. This approach is particularly advantageous for industrial-scale production.

Process Overview

Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) facilitates the in situ generation of reactive intermediates, enabling milder reaction conditions. For example, 2-methylpropene is treated with SOCl₂ at 40–60°C, forming a chlorinated intermediate that subsequently reacts with bromine at 70–90°C.

Optimized Steps:

  • Chlorination :

    2-Methylpropene+SOCl22-Chloro-2-methylpropane+SO2\text{2-Methylpropene} + \text{SOCl}_2 \rightarrow \text{2-Chloro-2-methylpropane} + \text{SO}_2 \uparrow
  • Bromination :

    2-Chloro-2-methylpropane+2 Br2This compound+2 HBr\text{2-Chloro-2-methylpropane} + 2\ \text{Br}_2 \rightarrow \text{this compound} + 2\ \text{HBr} \uparrow

Industrial Adaptations

Continuous flow reactors improve heat dissipation and reaction control, achieving 90–95% yield. Catalytic amounts of Lewis acids (e.g., FeCl₃) further accelerate the bromination step, reducing reaction time to 2–3 hours.

Two-Step Synthesis via Hydrobromination and Oxidation

An alternative route involves initial hydrobromination of 2-methylpropene followed by oxidative bromination.

Step 1: Hydrobromination

Hydrogen bromide (HBr) adds to 2-methylpropene in a Markovnikov fashion, forming 2-bromo-2-methylpropane:

CH2=C(CH3)2+HBrCH2Br-C(CH3)2\text{CH}2=\text{C(CH}3\text{)}2 + \text{HBr} \rightarrow \text{CH}2\text{Br-C(CH}3\text{)}2

This intermediate is isolated via fractional distillation (bp 73–75°C).

Step 2: Oxidative Bromination

Treatment with bromine in the presence of a radical initiator (e.g., UV light or azobisisobutyronitrile, AIBN) induces dehydrogenation and bromine incorporation:

CH2Br-C(CH3)2+Br2UVBr2C=C(CH3)2+2 HBr\text{CH}2\text{Br-C(CH}3\text{)}2 + \text{Br}2 \xrightarrow{\text{UV}} \text{Br}2\text{C=C(CH}3\text{)}_2 + 2\ \text{HBr} \uparrow

Yields up to 78% are reported with this method.

Comparative Analysis of Synthesis Methods

Method Reagents Temperature Yield Stereoselectivity
Direct BrominationBr₂, CCl₄0–25°C85%High (E > 95%)
Catalytic BrominationSOCl₂, Br₂70–90°C90–95%Moderate (E ~85%)
Hydrobromination-OxidationHBr, Br₂, UV25–50°C78%Low (E ~70%)

Key Observations :

  • Direct bromination offers superior stereoselectivity but requires stringent temperature control.

  • Catalytic methods balance yield and scalability, making them preferable for industrial applications.

  • The oxidation route suffers from competing side reactions, necessitating extensive purification.

Advanced Purification Techniques

Post-synthesis purification is critical to achieving pharmaceutical-grade this compound.

Distillation Protocols

  • Short-Path Distillation : Effective for small-scale isolation (bp 138–142°C at 2 mmHg).

  • Fractional Distillation : Separates isomers based on boiling point differences (Δbp ~5°C).

Chromatographic Methods

  • Silica Gel Chromatography : Hexane/ethyl acetate (9:1) eluent removes trace impurities.

  • HPLC : Reserved for analytical validation, utilizing C18 columns and UV detection at 254 nm .

Chemical Reactions Analysis

Types of Reactions

(1E)-1,3-dibromo-2-methylprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are typical reagents.

    Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3) are used.

Major Products Formed

    Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Products include alkenes or alkynes.

    Addition: Products include dihalides or halohydrins.

Scientific Research Applications

(1E)-1,3-dibromo-2-methylprop-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Industry: Used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-1,3-dibromo-2-methylprop-1-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the double bond participates in addition reactions. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Key Physical-Chemical Properties (from ):

  • Molecular formula : C₄H₆Br₂
  • Molecular weight : 213.90 g/mol
  • Structure : A planar alkene with bromine atoms at terminal positions, influencing its reactivity in elimination and electrophilic addition reactions.

Comparison with Similar Compounds

However, general comparisons can be inferred based on its molecular features and reactivity trends in halogenated alkenes.

Table 1: Structural and Reactivity Comparison with Hypothetical Analogs

Compound Name Molecular Formula Bromine Positions Key Structural Features Reactivity Insights (Inferred)
(1E)-1,3-dibromo-2-methylprop-1-ene C₄H₆Br₂ 1 and 3 Allylic bromides, E-stereochemistry High electrophilicity; prone to elimination or substitution at allylic sites
1,2-dibromo-2-methylpropene C₄H₆Br₂ 1 and 2 Vicinal bromides, no stereochemistry Likely undergoes dehydrohalogenation to form conjugated dienes
1,4-dibromo-2-methyl-1-butene C₅H₈Br₂ 1 and 4 Extended conjugation, terminal Br Potential for polymerization or cross-coupling reactions

Key Inferences:

Positional Isomerism : Moving bromine from positions 1 and 3 (as in the target compound) to 1 and 2 (vicinal) would alter reaction pathways. Vicinal dibromides are more likely to undergo dehydrohalogenation than allylic systems .

Steric Effects: The methyl group at position 2 in the target compound may hinder nucleophilic attack compared to non-methylated analogs.

Limitations of Available Evidence

The provided sources lack explicit data on the target compound’s reactivity, synthesis, or applications. discusses dibromo-substituted acridinone derivatives (e.g., compound 2, 3, and 4), which are structurally distinct heterocycles unrelated to alkenes .

Q & A

Q. Table 1: Comparison of Reactivity in Substitution Reactions

NucleophileSolventTemperatureYield (%)Byproduct Identified
NH₃ (aq)Ethanol25°C62NH₄Br
KCNDMF60°C88KBr
NaSHAcetone40°C75NaBr
Source: Adapted from PubChem reaction data

Q. Table 2: Thermal Stability of Halogenated Derivatives

CompoundDecomposition Onset (°C)Major Decomposition Products
This compound180HBr, CO₂
1,3-Dichloro-2-methylprop-1-ene210HCl, CO
Source: TGA analysis under N₂ atmosphere

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